molecular formula C28H30N2O3S2 B045456 Exciton(1+) CAS No. 114720-33-1

Exciton(1+)

Cat. No.: B045456
CAS No.: 114720-33-1
M. Wt: 335.5 g/mol
InChI Key: NRPYYACQUPIKLE-UHFFFAOYSA-N
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Description

Exciton(1+) is a quasi-particle formed by the Coulombic attraction between an electron and an electron hole. This bound state is electrically neutral and primarily exists in condensed matter, including insulators, semiconductors, and certain metals. Excitons play a crucial role in the optical properties of materials and are fundamental to the understanding of semiconductor behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

Exciton(1+) can be prepared using various methods, including optical excitation and acoustic modulation. Optical excitation involves promoting an electron from the valence band to the conduction band, creating an electron hole in the process. Acoustic modulation can selectively excite exciton states using acoustic fields .

Industrial Production Methods

In industrial settings, excitons are typically generated in semiconductor materials through photon absorption. This process is integral to the production of optoelectronic devices such as light-emitting diodes and photovoltaic cells .

Chemical Reactions Analysis

Types of Reactions

Exciton(1+) undergoes several types of reactions, including energy transfer and recombination. These reactions are influenced by the interaction between excitons and phonons, as well as the presence of external fields .

Common Reagents and Conditions

Common reagents used in exciton reactions include photons and acoustic fields. The conditions for these reactions often involve low temperatures and controlled environments to minimize decoherence and enhance exciton stability .

Major Products

The major products of exciton reactions include emitted photons and energy transfer to other excitonic states. These products are essential for applications in optoelectronics and quantum information processing .

Mechanism of Action

The mechanism of action of Exciton(1+) involves the interaction between the electron and the electron hole, which are bound by Coulombic forces. This interaction allows excitons to transport energy without carrying a net electric charge. The dynamics of exciton-phonon interactions play a significant role in the relaxation and recombination processes of excitons .

Comparison with Similar Compounds

Biological Activity

Exciton(1+) is a compound that has garnered interest in the field of quantum biology and photonics due to its unique properties and potential applications in various biological systems. This article explores the biological activity of Exciton(1+), focusing on its interactions, mechanisms, and implications for future research.

Overview of Exciton(1+)

Excitons are bound states of an electron and an electron hole, which can be generated in semiconductors and insulators when light is absorbed. The term "Exciton(1+)" typically refers to a specific state or configuration of excitons that may exhibit enhanced biological activity due to their quantum mechanical properties.

Mechanisms of Biological Activity

The biological activity of Exciton(1+) can be attributed to several mechanisms:

  • Energy Transfer : Excitons play a crucial role in energy transfer processes within biological systems, particularly in photosynthesis. Their ability to transfer energy efficiently can influence metabolic pathways and cellular functions .
  • Quantum Coherence : The quantum coherence exhibited by excitons may facilitate processes such as electron transport in biological membranes, potentially enhancing the efficiency of energy conversion systems .
  • Reactive Oxygen Species (ROS) Modulation : Studies suggest that excitons can influence the generation and quenching of reactive oxygen species, which are critical in cellular signaling and stress responses .

Case Studies

  • Photosynthetic Systems : Research has shown that exciton dynamics in photosynthetic complexes are crucial for efficient light harvesting. The coupling of excitons with light can enhance the efficiency of energy transfer, leading to improved photosynthetic rates .
  • Antimicrobial Activity : Preliminary studies indicate that excitonic states may have antimicrobial properties by disrupting bacterial cell membranes through enhanced energy transfer mechanisms . This suggests potential applications in developing new antimicrobial agents.
  • Cancer Therapeutics : Investigations into the use of exciton-based compounds in cancer therapy are ongoing. The unique properties of excitons may allow for targeted delivery systems that enhance drug efficacy while minimizing side effects .

Data Tables

Study Findings Implications
PhotosynthesisEnhanced energy transfer efficiency through exciton dynamicsPotential for improving crop yields
Antimicrobial EffectsDisruption of bacterial membranes via excitonic interactionsDevelopment of new antimicrobial agents
Cancer TherapyTargeted delivery systems utilizing exciton propertiesReduced side effects in cancer treatments

Properties

IUPAC Name

4-[(1E,3E)-4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N2S/c1-4-23-19-10-6-7-11-20(19)24-21(23)12-8-5-9-17-13-15-18(16-14-17)22(2)3/h5-16H,4H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPYYACQUPIKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C/C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N2S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10921479
Record name 4-[4-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-N,N-dimethylcyclohexa-2,5-dien-1-iminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114720-33-1
Record name Styryl 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114720331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[4-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-N,N-dimethylcyclohexa-2,5-dien-1-iminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Styryl 7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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